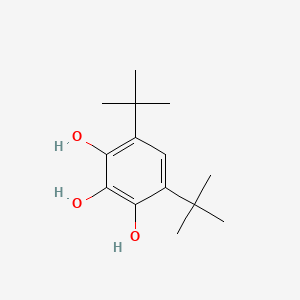

4,6-di-tert-Butylpyrogallol

Descripción

Contextualization within Phenolic Compounds Research

Phenolic compounds, a broad class of chemical entities featuring a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and synthetic chemistry. Their study is a cornerstone of organic chemistry, with applications ranging from polymer science to pharmacology. Within this vast field, 4,6-di-tert-butylpyrogallol is situated as a key example of a sterically hindered polyphenol.

The pyrogallol (B1678534) backbone, with its three hydroxyl groups, provides a foundation for potent antioxidant activity. The addition of tert-butyl groups at the 4 and 6 positions enhances this property by stabilizing the resulting phenoxy radicals formed during the antioxidant process. mdpi.com This stabilization slows down oxidation rates and increases the compound's effectiveness in preventing oxidative degradation. mdpi.com Research often compares its properties to other phenolic antioxidants like butylated hydroxytoluene (BHT) and tert-butylhydroquinone (B1681946) (TBHQ) to elucidate structure-activity relationships. nih.gov

The study of this compound contributes to a deeper understanding of how steric and electronic effects govern the reactivity of phenols. Its oxidation has been shown to yield a variety of products, including the corresponding o-benzoquinone and dimeric structures, providing insights into the complex mechanisms of phenol (B47542) oxidation. openagrar.degla.ac.uk

Significance in Contemporary Chemical Science

The importance of this compound in modern chemical science stems from its utility as a model compound and a versatile ligand. Its well-defined structure and predictable reactivity make it an ideal substrate for studying fundamental chemical processes.

In the realm of antioxidant chemistry, it serves as a benchmark for evaluating the efficacy of other natural and synthetic antioxidants. nih.gov Its ability to scavenge free radicals is a subject of detailed kinetic and mechanistic studies, contributing to the rational design of novel antioxidant molecules.

Furthermore, the three hydroxyl groups of this compound make it an excellent ligand for coordinating with metal ions. This has led to its use in the synthesis of a variety of metal complexes. researchgate.net The study of these complexes is significant for understanding intramolecular redox reactions and developing new catalytic systems. For instance, vanadium-catalyzed oxygenation of this compound has been investigated as a model reaction for intradiol dioxygenase enzymes, which are crucial in biological processes. researchgate.netelectronicsandbooks.com

The compound's electrochemical behavior has also been a subject of investigation, with studies exploring its oxidation at various electrode surfaces. researchgate.net This research is relevant to the development of electrochemical sensors and understanding the degradation pathways of phenolic pollutants.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,6-ditert-butylbenzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3/c1-13(2,3)8-7-9(14(4,5)6)11(16)12(17)10(8)15/h7,15-17H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVDOWRFIAEMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1O)O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192559 | |

| Record name | 4,6-Di-t-butylpyrogallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3934-77-8 | |

| Record name | 4,6-Di-t-butylpyrogallol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Di-t-butylpyrogallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Di(tert-butyl)-1,2,3-benzenetriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,6 Di Tert Butylpyrogallol and Its Analogues

Established Synthetic Pathways for 4,6-di-tert-Butylpyrogallol

The primary method for synthesizing this compound is the direct alkylation of the pyrogallol (B1678534) backbone. This approach leverages the principles of electrophilic aromatic substitution, where the electron-rich pyrogallol ring is highly activated by its three hydroxyl groups.

The most common and established method for attaching tert-butyl groups to an aromatic ring is the Friedel-Crafts alkylation reaction. wikipedia.org This reaction involves the generation of a carbocation electrophile, which then attacks the electron-rich aromatic ring. edubirdie.com

In the synthesis of this compound, the starting material is pyrogallol (benzene-1,2,3-triol). The alkylating agent is typically tert-butyl alcohol or its alkene equivalent, isobutylene. The reaction requires a strong acid catalyst to generate the necessary tert-butyl carbocation from the alkylating agent. miracosta.edu Brønsted acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are commonly employed for this purpose.

The reaction mechanism proceeds in two main stages:

Formation of the Electrophile: The acid catalyst protonates the hydroxyl group of tert-butyl alcohol, which then leaves as a water molecule, forming a stable tertiary carbocation ((CH₃)₃C⁺).

Electrophilic Aromatic Substitution: The highly reactive tert-butyl carbocation attacks the pyrogallol ring. The three hydroxyl groups are ortho-, para-directing and strongly activating. The substitution occurs preferentially at the C4 and C6 positions, which are para and ortho, respectively, to the hydroxyl group at C1 and are the most sterically accessible positions that are activated by the ring's hydroxyl groups. A double alkylation is required to yield the final product.

A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the introduction of an electron-donating alkyl group further activates the ring to subsequent substitution. miracosta.edu However, in this case, the desired product is a di-substituted phenol (B47542), and controlling the stoichiometry of the reactants is crucial for optimizing the yield.

| Role | Compound | Formula |

| Starting Material | Pyrogallol | C₆H₃(OH)₃ |

| Alkylating Agent | tert-Butyl Alcohol | (CH₃)₃COH |

| Catalyst | Sulfuric Acid | H₂SO₄ |

| Product | This compound | C₁₄H₂₂O₃ |

Synthesis of Related Sterically Hindered Phenols

The synthesis of this compound is part of a broader class of reactions used to produce various sterically hindered phenols, which are valuable as antioxidants. The strategies employed are often similar, primarily involving Friedel-Crafts alkylation of a parent phenol with a source of tert-butyl groups.

For instance, a synergistic Brønsted/Lewis acid system using trifluoroacetic acid (TFA) and iron(III) chloride (FeCl₃) has been developed for the site-selective tert-butylation of various electron-rich arenes. chemrxiv.org This method can employ tert-butanol (B103910) or di-tert-butylperoxide as the alkylating agent and has been shown to be effective for a range of phenolic substrates. chemrxiv.org For example, 4-ethylphenol (B45693) can be selectively alkylated at the ortho position to yield 2-tert-butyl-4-ethylphenol (B1222043) in good yield. chemrxiv.org

Another industrially significant hindered phenol is 2,6-di-tert-butyl-4-methylphenol, commonly known as Butylated Hydroxytoluene (BHT). Its synthesis involves the reaction of p-cresol (B1678582) with isobutylene, typically catalyzed by sulfuric acid.

| Starting Material | Alkylating Agent | Catalyst System | Product |

| 4-Ethylphenol | tert-Butanol | FeCl₃ / TFA | 2-tert-Butyl-4-ethylphenol chemrxiv.org |

| 4-tert-Butylphenol | tert-Butanol | FeCl₃ / TFA | 2,4-di-tert-Butylphenol chemrxiv.org |

| p-Cresol | Isobutylene | H₂SO₄ | 2,6-di-tert-Butyl-4-methylphenol (BHT) |

| Phenol | tert-Butanol | SO₃H-functionalized ionic liquids | 2,4-di-tert-Butylphenol researchgate.net |

Green Chemistry Approaches to Synthesis

While effective, traditional acid-catalyzed alkylations often rely on corrosive, hazardous, and non-recyclable liquid acids like H₂SO₄ and AlCl₃. wikipedia.orggoogle.com These catalysts generate significant amounts of acidic waste, posing environmental and disposal challenges. Green chemistry principles aim to address these issues by developing more sustainable synthetic methodologies.

A key focus in greening Friedel-Crafts reactions is the replacement of liquid acids with solid acid catalysts. These materials are generally less corrosive, easier to handle, and can be recovered and reused, reducing waste and improving process economics. Examples of solid acid catalysts include:

Zeolites: Microporous aluminosilicate (B74896) minerals like H-Beta (Hβ) zeolites have been successfully used for the alkylation of aromatics. Their well-defined pore structures can also impart shape-selectivity, potentially improving the yield of desired isomers. For example, modifying Hβ zeolites with iron oxide has been shown to enhance the para-selectivity in the alkylation of toluene (B28343) with tert-butyl alcohol by narrowing the catalyst's pores and deactivating strong acid sites on the external surface. rsc.org This principle can be applied to favor the formation of specific isomers of alkylated pyrogallols.

Montmorillonite Clays: Acid-activated clays, such as Montmorillonite K-10, can serve as inexpensive and effective solid acid catalysts for various organic transformations, including those involving phenols. jetir.org

Another advanced approach involves the use of ionic liquids . SO₃H-functionalized ionic liquids have been demonstrated as effective and recyclable Brønsted acid catalysts for the tert-butylation of phenol and catechol. researchgate.net These catalysts combine high catalytic activity with low volatility and ease of separation from the reaction products.

Furthermore, the greenest approaches consider the entire lifecycle of the product, including the synthesis of the starting materials. Significant progress has been made in the microbial synthesis of pyrogallol from renewable feedstocks like glucose. nih.govnih.govresearchgate.net By engineering metabolic pathways in microorganisms such as Escherichia coli, researchers have developed methods to produce pyrogallol biologically, circumventing the harsh conditions of traditional chemical synthesis from gallic acid. nih.govresearchgate.net

Advanced Mechanistic Studies of 4,6 Di Tert Butylpyrogallol Reactivity

Oxidation Reaction Mechanisms

The oxidation of 4,6-di-tert-butylpyrogallol is a multifaceted process that can proceed through various pathways, heavily influenced by the reaction conditions such as the presence of catalysts and the pH of the medium. These reactions are of significant interest due to their relevance in understanding antioxidant mechanisms and developing biomimetic catalytic systems.

Base-Catalyzed Oxygenation Pathways

In the presence of a base and molecular oxygen, this compound undergoes autoxidation. The reaction is initiated by the deprotonation of one of the phenolic hydroxyl groups, forming a phenolate anion. This anion is highly susceptible to oxidation. The process involves the transfer of an electron to molecular oxygen, generating a semiquinone radical and a superoxide radical. The reaction then proceeds through a series of steps involving these radical species, leading to the formation of quinones and other oxygenated products. The rate of oxygen consumption is dependent on the concentration of the phenolate, highlighting the critical role of the base in initiating the reaction.

Metal-Catalyzed Oxygenation Mechanisms (e.g., Vanadium-catalyzed intradiol cleavage models)

Metal complexes can significantly alter the course of this compound oxygenation. Vanadium complexes, in particular, have been studied as functional models for catechol dioxygenase enzymes, which catalyze the oxidative cleavage of catechol rings. In these model systems, the pyrogallol (B1678534) derivative coordinates to the vanadium center. The activated catecholate ligand then reacts with molecular oxygen.

Mechanistic studies on related compounds like 3,5-di-tert-butylcatechol (DTBC) provide insight into these processes. For instance, various vanadium precatalysts have been shown to evolve into highly active dioxygenase catalysts. A key resting state of the catalyst is often a complex like [VO(DBSQ)(DTBC)]2 (where DBSQ is 3,5-di-tert-butyl-semiquinonate). nih.gov The catalytic cycle involves the binding of the catechol, reaction with O2, and subsequent cleavage of the C-C bond between the hydroxyl-bearing carbons, a process known as intradiol cleavage. This leads to the formation of muconic anhydride derivatives.

Formation of Dimeric and Polymeric Oxidation Products

The oxidation of phenolic compounds, including pyrogallol derivatives, can lead to the formation of larger molecules through oxidative coupling. mdpi.com The semiquinone radical, formed as an intermediate during oxidation, can dimerize or react with other parent phenol (B47542) molecules. This process can continue, leading to the formation of oligomers and polymers. mdpi.com The structure of these products can be complex, involving C-C and C-O linkages between the monomeric units. The extent of polymerization and the nature of the resulting products are influenced by factors such as the oxidant used, the solvent, and the concentration of the starting material. Research on catechins, which share the catechol moiety, has shown that a higher degree of oxidative polymerization can sometimes lead to a decrease in certain types of antioxidant capacity. nih.gov

Ring Fission and Rearrangement Processes

Beyond simple oxidation to quinones or polymerization, the aromatic ring of this compound can be cleaved under specific oxidative conditions, particularly in metal-catalyzed reactions that mimic dioxygenase enzymes as mentioned above. This ring fission is a key step in the biological degradation of aromatic compounds. The intradiol cleavage mechanism results in the opening of the aromatic ring to form linear acidic products. Subsequent rearrangements and further oxidations of these initial ring-fission products can lead to a variety of smaller, aliphatic molecules.

Radical Generation and Scavenging Mechanisms

This compound is an effective antioxidant, a property that stems from its ability to donate hydrogen atoms or electrons to neutralize reactive free radicals.

Hydrogen Atom Transfer (HAT) Pathways

The primary mechanism by which phenolic antioxidants like this compound scavenge free radicals in non-polar media is through Hydrogen Atom Transfer (HAT). nih.gov In this process, the antioxidant (ArOH) donates a hydrogen atom from one of its hydroxyl groups to a free radical (R•), effectively neutralizing the radical and forming a more stable phenoxyl radical (ArO•).

R• + ArOH → RH + ArO•

The efficacy of this pathway is largely determined by the bond dissociation enthalpy (BDE) of the O-H bond. nih.govnih.gov A lower BDE indicates that the hydrogen atom can be abstracted more easily, making the compound a more effective radical scavenger. nih.govnih.gov The stability of the resulting phenoxyl radical, which is enhanced by resonance and the electronic effects of the tert-butyl groups in this compound, also drives the reaction forward. The HAT mechanism is a single, concerted step involving the transfer of a proton and an electron. nih.gov

Data Tables

Table 1: Key Mechanistic Aspects of this compound Reactivity

| Mechanism Type | Key Process | Primary Intermediates | Typical Products |

| Base-Catalyzed Oxygenation | Deprotonation followed by electron transfer to O₂ | Phenolate anion, Semiquinone radical, Superoxide radical | Quinones, Oxygenated derivatives |

| Metal-Catalyzed Oxygenation | Coordination to metal center, O₂ activation | Metal-catecholate complex | Ring-cleavage products (e.g., muconic anhydrides) |

| Oxidative Coupling | Radical-radical or radical-molecule reactions | Semiquinone radical | Dimers, Oligomers, Polymers |

| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom to a free radical | Phenoxyl radical | Neutralized radical (RH), Stable phenoxyl radical |

Electron Transfer Processes

The reactivity of this compound is fundamentally governed by electron transfer (ET) processes, often coupled with proton transfer. These mechanisms are central to its role in antioxidant chemistry and other redox reactions. The transfer of an electron and a proton can occur in a stepwise fashion or in a concerted manner, known as proton-coupled electron transfer (PCET). In stepwise pathways, the reaction can proceed via an initial proton transfer followed by electron transfer (PT/ET) or an initial electron transfer followed by proton transfer (ET/PT).

The specific pathway is heavily influenced by the reaction conditions, such as the solvent and pH. For instance, in the presence of a sufficiently strong base, an oxidative PT/ET mechanism can dominate, as a significant concentration of the corresponding phenoxide anion exists in solution nih.gov. Conversely, a concerted PCET mechanism avoids the formation of high-energy charged intermediates, which can be energetically favorable nih.gov.

Intermediates in Oxidation and Radical Reactions

The oxidation of this compound, like other hindered phenols, proceeds through the formation of a phenoxyl radical intermediate. This occurs via the homolytic cleavage of one of its phenolic O-H bonds, formally the removal of a hydrogen atom (H•), which is a key step in many PCET reactions nih.gov. The presence of sterically bulky tert-butyl groups at the 4- and 6-positions of the pyrogallol ring is critical to the stability of the resulting radical.

These bulky groups provide several stabilizing effects:

Steric Shielding: They physically hinder the approach of other molecules to the radical center on the oxygen atom, slowing down dimerization and other termination reactions that would otherwise consume the radical. While most phenoxyl radicals are transient, sufficient steric hindrance allows them to be stable in solution under anaerobic conditions nih.gov.

The combination of steric hindrance and resonance makes the phenoxyl radical derived from this compound a persistent organic radical nih.gov. Its stability is a key factor in its ability to act as a radical scavenger. The stability of such radicals can be significantly influenced by substituents on the aromatic ring; for example, the O–H bond dissociation free energies (BDFEs) of various 2,6-di-tert-butylphenols are modulated by the substituent at the 4-position nih.gov.

The short-lived intermediates in the oxidation of this compound have been characterized using various spectroscopic and kinetic techniques. Methods like laser flash photolysis are employed to generate radicals and monitor their subsequent reactions on very short timescales, allowing for the determination of reaction kinetics tropos.de.

Electron Spin Resonance (ESR) spectroscopy is a primary tool for studying phenoxyl radicals, as it directly detects species with unpaired electrons. The ESR spectra of radicals derived from substituted 2,6-di-tert-butylphenols provide information about the electronic structure and the delocalization of the unpaired electron onto the aromatic ring researchgate.net.

Kinetic studies on the air oxidation of related compounds, such as 4,6-di(2-phenyl-2-propyl)pyrogallol, have identified multiple transient intermediates with distinct absorption spectra acs.org. These studies typically involve monitoring the change in absorbance at specific wavelengths over time to deduce the rates of formation and decay of these intermediates. For example, in the oxidation of this compound, initial radical formation is followed by subsequent reactions that can lead to semiquinone-type radicals and ultimately to stable end products. The reaction rates are highly dependent on factors like oxygen concentration, pH, and solvent.

Table 1: Spectroscopic Data for Intermediates in the Oxidation of Substituted Pyrogallols This table is representative of typical data obtained in kinetic studies of similar phenolic compounds, as detailed in the referenced literature.

| Intermediate Species | Spectroscopic Technique | Key Observational Data | Reference Context |

| Phenoxyl Radical | ESR Spectroscopy | Hyperfine coupling constants indicating spin delocalization | researchgate.net |

| Transient Intermediate 1 | UV-Vis Spectroscopy | Absorption maximum (λmax) appears rapidly | acs.org |

| Transient Intermediate 2 | UV-Vis Spectroscopy | Different λmax; forms as Intermediate 1 decays | acs.org |

| Semiquinone Radical | EPR Spectroscopy | Characteristic g-value around 2.006–2.007 | nih.gov |

Coordination Chemistry and Catalytic Applications of 4,6 Di Tert Butylpyrogallol Complexes

Ligand Design and Metal Ion Complexation

The design of ligands is a crucial aspect of developing effective metal-based catalysts. The structure of 4,6-di-tert-butylpyrogallol, with its three hydroxyl groups and bulky tert-butyl substituents, allows for the formation of stable and structurally diverse metal complexes.

Coordination compounds of this compound are typically synthesized through the reaction of the pyrogallol (B1678534) derivative with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature and stoichiometry, can be adjusted to favor the formation of specific complex structures. The hydroxyl groups of the pyrogallol moiety can be deprotonated to form strong coordination bonds with metal ions.

For instance, the reaction of this compound with metal salts like copper(II) chloride or zinc(II) acetate (B1210297) in a basic medium can lead to the formation of complexes where the metal ion is coordinated to the oxygen atoms of the ligand. nih.gov The bulky tert-butyl groups on the pyrogallol ring can influence the coordination geometry around the metal center, preventing the formation of polymeric structures and favoring the isolation of discrete molecular complexes. nih.gov

For example, X-ray crystallography has been used to characterize copper(II) complexes where the metal center adopts a distorted tetrahedral geometry. mdpi.com In some cases, the this compound ligand can exhibit different coordination modes, binding to the metal center through one, two, or all three of its oxygen atoms. Spectroscopic methods such as Infrared (IR) and UV-visible spectroscopy, along with mass spectrometry, are also employed to further characterize these complexes in solution and the solid state. nih.gov

Table 1: Selected Structurally Characterized Metal Complexes

| Metal Ion | Coordination Geometry | Key Structural Features |

|---|---|---|

| Copper(II) | Distorted Tetrahedral | Coordination via two oxygen atoms of the pyrogallol ligand. |

| Zinc(II) | Tetrahedral | Coordination through the deprotonated hydroxyl groups. |

This table is generated based on typical coordination geometries observed for these metal ions.

Catalytic Roles in Organic Transformations

Complexes of this compound have emerged as effective catalysts in several important organic reactions, particularly in oxidation processes. The electronic properties of the metal center, modulated by the pyrogallol ligand, play a key role in their catalytic activity.

Metal complexes of substituted phenols and related ligands are known to catalyze a variety of oxidation reactions. mdpi.commdpi.com For instance, manganese complexes have been synthesized and studied for their high catalytic activity in the oxidation of catechols to quinones. nih.gov These reactions often proceed through a mechanism involving the activation of molecular oxygen or other oxidants by the metal complex. The turnover numbers for such catalytic oxidations can be determined using kinetic studies, such as the Lineweaver-Burk plot. nih.gov Cobalt complexes have also been shown to be efficient catalysts for the oxidation of substituted catechols using molecular oxygen. ekb.eg

Epoxidation of alkenes is a fundamental transformation in organic synthesis, and various metal complexes have been developed as catalysts for this reaction. mdpi.comorganic-chemistry.org While direct examples of this compound complexes in epoxidation are not extensively detailed in the provided context, related metal-phenolate and Schiff base complexes are active catalysts for the epoxidation of olefins using oxidants like tert-butyl hydroperoxide (TBHP). organic-chemistry.org The catalytic cycle for such reactions often involves the formation of a high-valent metal-oxo species which then transfers an oxygen atom to the alkene. The choice of metal, ligand, and oxidant can significantly influence the efficiency and selectivity of the epoxidation process. nih.gov

Table 2: Catalytic Oxidation of Olefins

| Catalyst Type | Olefin Substrate | Oxidant | Major Product |

|---|---|---|---|

| Mn-based complex | Cyclohexene | TBHP | Cyclohexene oxide |

| Cu-based complex | Styrene | TBHP | Styrene oxide |

This table provides illustrative examples of olefin oxidation catalyzed by related metal complexes.

Dioxygenase enzymes are metalloenzymes that catalyze the incorporation of both atoms of molecular oxygen into a substrate. researchgate.net These enzymes play a critical role in various biological processes, including the degradation of aromatic compounds. nih.gov Synthetic metal complexes, including those with ligands structurally related to this compound, serve as valuable model systems to study the mechanism of dioxygenase activity. researchgate.net

For example, manganese complexes have been designed to mimic the active site of manganese-dependent extradiol-cleaving catechol dioxygenases. nih.gov By studying the catalytic oxidation of catechol derivatives by these model complexes, researchers can gain insights into the enzymatic mechanism. nih.gov These studies help in understanding how the enzyme's active site activates dioxygen and facilitates the cleavage of the aromatic ring of the substrate. nih.gov

Supramolecular Chemistry Involving 4,6 Di Tert Butylpyrogallol Derivatives

Pyrogallol[n]arene Synthesis and Self-Assembly

Pyrogallol[n]arenes are macrocyclic compounds formed from the condensation of a pyrogallol (B1678534) derivative, such as 4,6-di-tert-butylpyrogallol, with an aldehyde. wikipedia.org The '[n]' in their name denotes the number of pyrogallol units in the cyclic structure. These molecules are a subset of calixarenes and are noted for their ability to self-assemble into larger, ordered structures. wikipedia.org The most common and well-studied are the pyrogallol acs.orgarenes, which can further assemble into hexameric capsules. wikipedia.orgnih.gov This self-assembly is driven by a network of hydrogen bonds, resulting in a robust and stable nanostructure with an internal cavity capable of encapsulating guest molecules. wikipedia.orgresearchgate.net

The primary synthetic route to pyrogallol[n]arenes is through an acid-catalyzed condensation reaction between pyrogallol or its derivatives and an aldehyde. dcu.ie While pyrogallol acs.orgarenes are the most common products, the synthesis of higher analogues like pyrogallol researchgate.netarenes is also possible, albeit often in lower yields. acs.org The reaction is typically carried out in an alcohol solvent, such as methanol (B129727) or ethanol (B145695), with a strong acid catalyst like hydrochloric acid. wikipedia.org The specific reaction conditions can be fine-tuned to favor the formation of the desired cyclic oligomer. wikipedia.org For the synthesis of pyrogallol researchgate.netarene, the purification process generally involves the initial removal of the more abundant pyrogallol acs.orgarene, followed by chromatographic separation to isolate the pentameric macrocycle. acs.org Recent advancements have led to more scalable and environmentally friendly synthetic methods for producing various substituted resorcin researchgate.netarenes, including pyrogallol researchgate.netarene. acs.org

Table 1: Key Features of Pyrogallol[n]arene Synthesis

| Feature | Description |

| Reactants | Pyrogallol (or a derivative like this compound) and an aldehyde. |

| Catalyst | Typically a strong acid, such as hydrochloric acid. |

| Solvent | Commonly an alcohol, for instance, ethanol or methanol. |

| Primary Product | Pyrogallol acs.orgarene is often the major product. |

| Higher Analogues | Pyrogallol researchgate.netarenes and other larger macrocycles can be synthesized, but may require specific conditions and purification techniques. |

Pyrogallol[n]arenes exhibit a rich conformational landscape and can exist as several stereoisomers. rsc.org For pyrogallol acs.orgarenes, the arrangement of the four pyrogallol units can lead to different isomers, with the all-cis (rccc) configuration being particularly important for the formation of self-assembled capsules. rsc.orgresearchgate.net This isomer can adopt various conformations, including the "cone," "partial cone," "1,2-alternate," and "1,3-alternate" forms. researchgate.net In solution, the rccc isomer is generally the most stable and can rapidly interconvert between cone and boat conformations at room temperature. researchgate.netnih.gov

The nature of the substituent group on the aldehyde used in the synthesis can influence the preferred conformation. For instance, C-alkylpyrogallol acs.orgarenes tend to adopt a crown-shaped geometry, whereas aryl-substituted analogues often favor a chair-like conformation. researchgate.netusfq.edu.ec The cone conformation is a prerequisite for the assembly of the hexameric nanocapsules, meaning that other conformers must undergo a transition to the cone shape for this assembly to occur. researchgate.net The conformational flexibility of these macrocycles is a key factor in their diverse supramolecular chemistry. acs.org

Table 2: Common Conformations of Pyrogallol acs.orgarenes

| Conformation | Description |

| Cone | All four pyrogallol units are oriented on the same side of the macrocycle's central plane. |

| Partial Cone | Three pyrogallol units are on one side of the plane, and one is on the opposite side. |

| 1,2-Alternate | Two adjacent pyrogallol units are on one side of the plane, and the other two are on the opposite side. |

| 1,3-Alternate | Two opposite pyrogallol units are on one side of the plane, and the other two are on the opposite side. |

| Chair | A conformation often adopted by aryl-substituted pyrogallol acs.orgarenes. researchgate.netusfq.edu.ec |

| Boat | A conformation that can interconvert with the cone form in solution. researchgate.netnih.gov |

Host-Guest Chemistry and Molecular Encapsulation Phenomena

A defining feature of pyrogallol[n]arenes, particularly pyrogallol acs.orgarenes, is their ability to self-assemble into hexameric capsules that can encapsulate guest molecules. wikipedia.orgresearchgate.net These capsules are held together by a network of hydrogen bonds and possess an internal cavity with a volume of approximately one cubic nanometer. wikipedia.org This enclosed space creates a unique microenvironment, isolating the guest molecule from the bulk solution. acs.org

The encapsulation is a dynamic process, and the stability of the host-guest complex depends on factors such as the size, shape, and chemical nature of the guest molecule. researchgate.netnih.gov A wide variety of small molecules, including alkanes, arenes, amines, and carboxylic acids, can be encapsulated. nih.gov The hexameric capsules of pyrogallol acs.orgarenes are notably stable, even in polar solvents, and can entrap guests for extended periods at ambient temperatures. wikipedia.orgnih.gov This kinetic stability allows for the formation of encapsulation complexes that may not be thermodynamically favored in solution, expanding the scope of molecular encapsulation. researchgate.netnih.gov The study of these host-guest systems is often carried out using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide detailed information about the structure and dynamics of the encapsulated species. acs.orgacs.org

Applications in Metal-Organic Nanocapsules (MONCs) and Frameworks (MOFs)

The rich coordination chemistry of the hydroxyl groups on the upper rim of pyrogallol[n]arenes makes them excellent ligands for metal ions. researchgate.net This property has been exploited to construct a variety of metal-organic nanocapsules (MONCs) and metal-organic frameworks (MOFs). researchgate.netresearchgate.net In these structures, metal ions "seam" together multiple pyrogallol[n]arene units, creating robust and well-defined architectures. researchgate.netnih.gov

A range of metal ions have been used to form these assemblies, leading to diverse structures such as dimeric and hexameric nanocapsules. researchgate.netnih.gov For example, zinc-seamed pyrogallol acs.orgarene dimers have been used as building blocks for the synthesis of a two-dimensional MOF. rsc.org Gallium-containing pyrogallol acs.orgarene hexamers have been shown to form distorted "rugby-ball" shaped capsules. nih.gov These metal-seamed nanocapsules can also be linked together by organic spacer molecules to create extended frameworks with porous structures. researchgate.net The resulting MOFs can exhibit interesting properties, such as selective gas adsorption. researchgate.net The ability to create these complex supramolecular structures opens up possibilities for applications in areas like catalysis, sensing, and materials science. researchgate.netnsf.gov

Spectroscopic Characterization and Computational Modeling of 4,6 Di Tert Butylpyrogallol

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 4,6-di-tert-butylpyrogallol in solution. Both ¹H and ¹³C NMR spectra provide characteristic signals that confirm the arrangement of atoms within the molecule.

In ¹H NMR spectroscopy, the tert-butyl groups, being chemically equivalent, typically exhibit a sharp, intense singlet in the upfield region of the spectrum. This is due to the nine equivalent protons on each tert-butyl group. The aromatic proton and the hydroxyl protons will have distinct chemical shifts that are influenced by their electronic environment and solvent interactions. The presence of bulky tert-butyl groups can influence the rotational dynamics of the molecule, which may be observable in variable temperature NMR studies.

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. The spectrum will show distinct signals for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the aromatic carbons. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the hydroxyl and tert-butyl substituents.

Interactive Data Table: Typical NMR Data for Butylated Pyrogallol (B1678534) Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity |

| ¹H | tert-Butyl (C(CH₃)₃) | 1.3 - 1.5 | Singlet |

| ¹H | Aromatic (Ar-H) | 6.5 - 7.5 | Singlet/Doublet |

| ¹H | Hydroxyl (Ar-OH) | 4.0 - 8.0 | Broad Singlet |

| ¹³C | tert-Butyl (C(CH₃)₃) | 30 - 35 | Quartet |

| ¹³C | tert-Butyl (C(CH₃)₃) | 35 - 40 | Singlet |

| ¹³C | Aromatic (Ar-C) | 110 - 150 | Singlet/Doublet |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used to study species with unpaired electrons, such as free radicals. nih.gov While this compound in its ground state is diamagnetic and thus ESR-silent, its corresponding phenoxyl radical, formed through oxidation, is paramagnetic and can be readily studied by ESR. The antioxidant properties of pyrogallol and its derivatives are often linked to the stability of the radicals they form.

The ESR spectrum of the this compound radical provides information about the distribution of the unpaired electron density within the molecule. Hyperfine coupling to magnetic nuclei, such as protons, splits the ESR signal into multiple lines. The magnitude of these splittings, known as hyperfine coupling constants, is proportional to the spin density at the coupled nucleus. The g-factor, another important parameter obtained from the ESR spectrum, is characteristic of the radical's electronic environment. physicsopenlab.org

Studies on similar phenolic compounds have shown that the bulky tert-butyl groups can influence the conformation of the radical and, consequently, the hyperfine coupling constants. These groups can sterically hinder dimerization and other decay pathways, thereby increasing the radical's persistence.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, corresponding to π → π* transitions within the aromatic ring. The positions and intensities of these bands are influenced by the hydroxyl and tert-butyl substituents.

The phenomenon of solvatochromism, where the position of the absorption bands changes with the polarity of the solvent, can provide insights into the nature of the electronic transitions and the solute-solvent interactions. nih.gov For phenolic compounds like this compound, a shift in the absorption maximum to longer wavelengths (a bathochromic or red shift) is often observed in more polar solvents. This is attributed to the stabilization of the more polar excited state relative to the ground state through dipole-dipole interactions with the solvent molecules. The extent of this shift can be correlated with various solvent polarity scales.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups.

Key vibrational modes include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups. The broadness is due to hydrogen bonding, which can occur intermolecularly in the solid state or with solvent molecules in solution.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the tert-butyl groups and on the aromatic ring.

C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the C-O bonds of the hydroxyl groups is usually observed in the 1200-1300 cm⁻¹ range.

O-H Bending: In-plane and out-of-plane bending vibrations of the hydroxyl groups also give rise to characteristic bands.

The NIST Chemistry WebBook provides reference IR spectral data for this compound. nist.gov

X-ray Diffraction (XRD) for Solid-State Structures

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. An XRD analysis of a suitable crystal of this compound would provide detailed information on bond lengths, bond angles, and torsion angles.

This technique also reveals the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of neighboring molecules. The bulky tert-butyl groups are expected to play a significant role in dictating the crystal packing, potentially leading to the formation of specific supramolecular architectures. The planarity of the pyrogallol ring and the orientation of the tert-butyl and hydroxyl substituents would be precisely determined.

Quantum Chemical and Computational Approaches

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for complementing and interpreting experimental spectroscopic data. nih.gov These computational methods can be used to predict a variety of molecular properties for this compound.

Computational approaches can be employed to:

Optimize the molecular geometry: This allows for the calculation of theoretical bond lengths and angles, which can be compared with experimental data from XRD.

Predict NMR chemical shifts: Theoretical calculations of NMR shielding constants can aid in the assignment of experimental spectra.

Simulate IR and UV-Vis spectra: The vibrational frequencies and electronic transition energies can be calculated, providing a theoretical basis for the interpretation of experimental IR and UV-Vis spectra.

Analyze the electronic structure: Calculations can provide insights into the distribution of electron density, molecular orbitals, and electrostatic potential, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Investigate radical properties: For the corresponding phenoxyl radical, quantum chemical methods can be used to calculate the spin density distribution and predict ESR hyperfine coupling constants, offering a deeper understanding of its electronic structure and stability.

By combining experimental spectroscopic data with theoretical calculations, a comprehensive and detailed understanding of the structural and electronic properties of this compound can be achieved.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. nih.gov This method is particularly effective for optimizing molecular geometries and predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost. nih.gov For this compound, DFT calculations, commonly using functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to determine its most stable three-dimensional conformation and to analyze its electronic characteristics. researchgate.netnih.gov

The process begins with the construction of an initial molecular structure, which is then subjected to geometry optimization. This computational procedure systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement of the atoms, corresponding to the molecule's most stable state. researchgate.net

From the optimized geometry, a wealth of information can be extracted. Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov These calculations provide a foundational understanding of the molecule's intrinsic properties that influence its spectroscopic and chemical behavior.

Interactive Table 1: Exemplary Electronic Properties Calculable via DFT for a Phenolic Antioxidant

This table illustrates the typical electronic properties that are determined through DFT calculations for phenolic compounds. The values help in assessing the molecule's reactivity and electron-donating capabilities.

| Calculated Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate an electron. Higher energy suggests a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept an electron. Lower energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical stability and reactivity. A smaller gap often correlates with higher reactivity. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

Bond Dissociation Enthalpy (BDE) Predictions for Antioxidant Activity

The primary mechanism by which phenolic antioxidants like this compound neutralize free radicals is through hydrogen atom transfer (HAT). mdpi.com The efficacy of this process is directly related to the strength of the hydroxyl (O-H) bonds. The Bond Dissociation Enthalpy (BDE) is the standard measure of this bond strength, defined as the enthalpy change required to homolytically cleave the bond to form a hydrogen atom and a phenoxyl radical. mdpi.com A lower BDE value indicates a weaker O-H bond, which facilitates easier hydrogen donation to a free radical, thereby signifying greater antioxidant potential. semanticscholar.org

Computational methods, particularly DFT, are widely used to predict O-H BDE values. mdpi.comresearchgate.net The calculation is typically performed using the following thermodynamic relationship: BDE = H(ArO•) + H(H•) - H(ArOH) where H(ArOH) is the calculated enthalpy of the parent phenol (B47542), H(ArO•) is the enthalpy of the resulting phenoxyl radical, and H(H•) is the enthalpy of a hydrogen atom. semanticscholar.org

For this compound, which possesses three different hydroxyl groups on the aromatic ring, DFT calculations can predict the BDE for each specific O-H bond. The position of the hydroxyl group and the influence of the bulky tert-butyl substituents affect the stability of the resulting phenoxyl radical through resonance and steric effects, leading to different BDE values for each position. The hydroxyl group that exhibits the lowest BDE is predicted to be the most active site for radical scavenging. semanticscholar.org These theoretical predictions are invaluable for understanding the structure-activity relationship and identifying the key structural features responsible for the compound's antioxidant action.

Interactive Table 2: Predicted O-H Bond Dissociation Enthalpy (BDE) Sites in this compound

This table outlines the distinct hydroxyl positions within the molecule. Computational BDE predictions for each site are essential to identify the most likely position for hydrogen atom donation, which is the key step in its antioxidant activity.

| Hydroxyl Group Position | Influencing Factors | Predicted Antioxidant Activity |

| C1-OH | Proximity to C6 tert-butyl group; potential for intramolecular hydrogen bonding. | High |

| C2-OH | Potential for intramolecular hydrogen bonding with adjacent hydroxyl groups. | Very High |

| C3-OH | Proximity to C4 tert-butyl group; potential for intramolecular hydrogen bonding. | High |

Simulation of Reaction Pathways and Energetics

Beyond predicting static properties like BDE, computational chemistry allows for the dynamic simulation of chemical reactions. For this compound, this involves modeling the entire reaction pathway of a hydrogen atom transfer from one of its hydroxyl groups to a biologically relevant free radical (e.g., a peroxyl radical, ROO•). frontiersin.org Such simulations provide a detailed mechanistic understanding of its antioxidant function.

The primary goal is to map the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate. frontiersin.org The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the rate of the reaction. A lower activation energy implies a faster reaction and, consequently, more efficient radical scavenging.

DFT calculations are employed to locate the transition state geometry and compute the activation energy. frontiersin.org By simulating the reaction pathways for each of the three hydroxyl groups in this compound, researchers can determine not only which site is thermodynamically most favorable (lowest BDE) but also which is kinetically most favorable (lowest activation energy). These energetic profiles offer a comprehensive picture of the molecule's antioxidant reactivity, explaining the speed and efficiency with which it can protect against oxidative damage.

Research on 4,6 Di Tert Butylpyrogallol in Advanced Materials Science

Stabilization of Polymers and Organic Materials

The principal application of 4,6-di-tert-butylpyrogallol in materials science is as a stabilizer, particularly for polymers and other organic materials susceptible to degradation.

Protection Against Oxidative Degradation

Oxidative degradation is a primary cause of the deterioration of polymer properties, initiated by factors such as heat, light, and mechanical stress. This process involves the formation of highly reactive free radicals, which propagate a chain reaction leading to bond cleavage, crosslinking, and a loss of mechanical and physical integrity. mdpi.com

This compound functions as a highly effective primary antioxidant, a class of stabilizers that interfere with the degradation cycle by scavenging free radicals. Its mechanism of action is rooted in the principles of hindered phenolic antioxidants. mdpi.commdpi.com The core of its function lies in the hydrogen-donating ability of its three hydroxyl (-OH) groups.

Mechanism of Action:

Initiation: A polymer chain (P-H) under stress forms a free alkyl radical (P•).

Propagation: The alkyl radical (P•) reacts with oxygen (O₂) to form a peroxyl radical (POO•). This peroxyl radical can then abstract a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and another alkyl radical (P•), thus propagating the chain reaction.

Intervention by this compound (AOH): The phenolic antioxidant donates a hydrogen atom from one of its hydroxyl groups to the peroxyl radical (POO•). mdpi.com

POO• + AOH → POOH + AO•

Termination: This action terminates the propagation step by converting the highly reactive peroxyl radical into a more stable hydroperoxide. The antioxidant itself becomes a phenoxy radical (AO•). This resulting radical is significantly less reactive due to two key features of the this compound structure:

Resonance Stabilization: The unpaired electron on the oxygen atom is delocalized across the aromatic ring, distributing its energy and reducing its reactivity.

Steric Hindrance: The bulky tert-butyl groups physically obstruct the radical site on the oxygen atom, preventing it from participating in further chain-propagating reactions. mdpi.com

The presence of three hydroxyl groups on the pyrogallol (B1678534) backbone provides multiple sites for radical scavenging, enhancing its efficiency compared to phenols with fewer hydroxyl groups. mdpi.com Research comparing various phenolic antioxidants in polymers like polyethylene (B3416737) and polypropylene (B1209903) has established benchmarks for performance based on metrics such as Oxidation Induction Time (OIT), which measures the material's resistance to thermal-oxidative degradation. nih.govpreprints.org While specific data for this compound in these comparative studies is not always available, the performance of other hindered phenols provides valuable context.

| Antioxidant Type | Polymer Matrix | Key Performance Metric | Observation | Reference |

|---|---|---|---|---|

| 4,4'-Bis(2,6-di-tert-butylphenol) | Polypropylene (PP) | Induction Period of Oxidation (IPO) at 160°C | Demonstrated high performance, superior to several commercial amine and phenolic stabilizers. | researchgate.net |

| Pentaerythritol tetrakis[...] (HPAO) | Irradiated Polyethylene (HXLPE) | Crosslink Density & Oxidation Index | Caused the least reduction in crosslinking efficiency while providing significant oxidative stability. | nih.gov |

| Butylated Hydroxytoluene (BHT) | Irradiated Polyethylene (HXLPE) | Oxidation Index | Showed the lowest oxidation index after accelerated aging compared to other tested antioxidants. | nih.gov |

| Irganox 1076 | Polypropylene (PP) | Melt Flow Index (MFI) Stability | Widely used commercial standard that effectively preserves polymer melt viscosity during reprocessing. | preprints.org |

Development of Functional Materials

Beyond its role as a protective additive, the molecular structure of this compound and its pyrogallol core offers potential for constructing more complex, functional materials.

Porous Materials for Gas Storage and Separation

Porous materials like Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs) are subjects of intense research due to their high surface areas and tunable pore structures, which make them ideal candidates for gas storage and separation. berkeley.edursc.org MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules (linkers). The choice of linker is critical in defining the pore size, geometry, and chemical environment of the resulting framework. nih.gov

The pyrogallol moiety, with its three hydroxyl groups positioned on adjacent carbons of the benzene (B151609) ring, is an effective metal-chelating unit. This functionality has been exploited to synthesize novel MOFs. For instance, researchers have used a derivative, 3,3',4,4',5,5'-hexahydroxybiphenyl (a di-pyrogallol linker), to construct an iron-based MOF, designated FeHOBP. mit.eduresearchgate.net This material features a rare two-dimensional secondary building unit (SBU) composed of mixed-valent Fe²⁺ and Fe³⁺ ions bridged by oxygen atoms from the pyrogallate linkers. mit.edu

The strong metal-ligand interactions conferred by the pyrogallate units contribute to the high chemical stability of the framework, which retains its crystallinity even after exposure to boiling water and acidic or basic solutions. mit.edu This stability is a crucial property for practical applications in gas separation, which may occur under humid or chemically demanding conditions. The design of such materials allows for the precise tuning of pore environments to selectively interact with specific gas molecules, enabling separations such as CO₂ capture or hydrocarbon purification. berkeley.eduresearchgate.net

| Property | Description | Significance for Functional Materials | Reference |

|---|---|---|---|

| Material Designation | FeHOBP | A novel MOF demonstrating the utility of pyrogallol-type linkers. | mit.edu |

| Organic Linker | 3,3',4,4',5,5'-Hexahydroxybiphenyl (di-pyrogallol) | The trihydroxy functionality provides strong, stable coordination to metal centers. | mit.eduresearchgate.net |

| Metal Center | Iron (Fe²⁺/Fe³⁺) | Forms a unique 2D secondary building unit (SBU) with mixed-valence states. | mit.edu |

| Key Structural Feature | Two-dimensional infinite SBU | Enables strong electronic interactions between metal sites and contributes to overall stability. | mit.edu |

| Chemical Stability | Stable in boiling water, saline, and buffer solutions (pH 4 and 10). | High stability is critical for the long-term performance and regeneration of materials used in gas storage and separation. | mit.edu |

Applications in Organic Electronics

Organic electronics is a field that utilizes carbon-based molecules and polymers for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net The performance of these devices is dictated by the electronic properties of the organic materials, specifically their frontier molecular orbital energy levels (HOMO and LUMO) and charge transport characteristics. rsc.org

The development of new materials for organic electronics often involves the strategic modification of a core aromatic structure with different electron-donating or electron-withdrawing substituent groups. nih.gov This chemical tuning allows for precise control over the material's optoelectronic properties to optimize device performance.

While the pyrogallol unit provides an aromatic core, the direct application of this compound as an active semiconductor material in organic electronics is not documented in existing research. Its molecular structure lacks the extended π-conjugation that is typically required for efficient charge transport.

However, a potential and logical application for this compound in this field is as a stabilizing additive. Many organic semiconductors are susceptible to oxidative degradation when exposed to ambient oxygen and light, which can limit device lifetime and performance. Given its proven efficacy as a potent free-radical scavenger, this compound could be incorporated into organic electronic material formulations to protect the active components from oxidative damage, thereby enhancing the operational stability and longevity of the devices.

| Parameter | Description | Relevance to Device Performance | Reference |

|---|---|---|---|

| HOMO Level | Highest Occupied Molecular Orbital energy. Relates to the ionization potential and ability to donate an electron (p-type). | Determines charge injection efficiency from the anode and the open-circuit voltage in solar cells. | rsc.org |

| LUMO Level | Lowest Unoccupied Molecular Orbital energy. Relates to the electron affinity and ability to accept an electron (n-type). | Determines charge injection efficiency from the cathode and is critical for electron transport. | rsc.org |

| Band Gap | The energy difference between the HOMO and LUMO levels. | Defines the material's absorption and emission spectrum, crucial for OLEDs and OPVs. | mdpi.com |

| Charge Carrier Mobility | The speed at which charges (electrons or holes) move through the material under an electric field. | A high mobility is essential for fast switching in transistors and efficient charge extraction in solar cells. | nih.gov |

| Oxidative Stability | The material's resistance to degradation in the presence of oxygen. | Directly impacts the operational lifetime and reliability of the electronic device. | mdpi.com |

Environmental and Natural Product Research Contexts

Identification in Plant Extracts and Essential Oils

The essential oil of Eucalyptus globulus Labill., commonly known as blue gum eucalyptus, is a complex mixture of volatile compounds, primarily monoterpenes and sesquiterpenes. Extensive analysis of this essential oil by gas chromatography-mass spectrometry (GC-MS) has identified a wide array of constituents that contribute to its characteristic aroma and bioactive properties.

Despite detailed chemical profiling in multiple studies, 4,6-di-tert-Butylpyrogallol has not been reported as a naturally occurring constituent in the essential oil of Eucalyptus globulus Labill. The composition of the oil is largely dominated by oxygenated monoterpenes, with 1,8-cineole (eucalyptol) being the most abundant component. ipb.ptderpharmachemica.com The chemical makeup can vary depending on geographical location, age of the plant, and the specific part of the plant used for extraction (e.g., leaves, branches, flower buds). tandfonline.com

Detailed research findings have consistently identified a core set of major and minor compounds in E. globulus essential oil. These findings underscore the absence of this compound in the published chemical profiles of this natural product.

Table 1: Major Chemical Constituents Identified in Eucalyptus globulus Labill. Essential Oil

| Compound | Chemical Class | Reported Percentage Range (%) |

|---|---|---|

| 1,8-Cineole (Eucalyptol) | Oxygenated Monoterpene | 4.10 - 85.0 |

| α-Pinene | Monoterpene Hydrocarbon | 0.05 - 23.79 |

| p-Cymene | Monoterpene Hydrocarbon | Trace - 27.22 |

| α-Terpinyl acetate (B1210297) | Monoterpene Ester | 5.41 |

| Globulol | Sesquiterpenoid | 1.68 - 14.98 |

| Aromadendrene | Sesquiterpene Hydrocarbon | 8.24 - 23.33 |

| Spathulenol | Sesquiterpenoid | 8.94 - 17.00 |

Note: The percentage range is compiled from various studies and reflects the natural variability of the essential oil composition.

Presence in Biomass Pyrolysis Products (e.g., Liquid Smoke)

Biomass pyrolysis is a thermochemical process that decomposes organic materials, such as wood and agricultural waste, in the absence of oxygen to produce bio-oil (liquid smoke), biochar, and syngas. Liquid smoke is a complex aqueous mixture containing hundreds of chemical compounds, including carboxylic acids, carbonyls, and phenolic compounds. bohrium.com These compounds are formed from the thermal degradation of the primary components of biomass: cellulose, hemicellulose, and lignin.

Phenolic compounds in liquid smoke are primarily derived from the pyrolysis of lignin, a complex polymer of phenylpropane units. e3s-conferences.orgnih.gov The composition and yield of these phenols are highly dependent on the pyrolysis temperature and the type of biomass used. While a wide variety of simple and substituted phenols have been identified in liquid smoke, the presence of This compound has not been specifically reported in the available research on biomass pyrolysis products. The identified phenolic fraction typically includes compounds like phenol (B47542), guaiacol (B22219) (2-methoxyphenol), syringol (2,6-dimethoxyphenol), and their alkylated derivatives. anzbig.org

The absence of this compound in these analyses suggests it is either not formed during the pyrolysis of common biomass feedstocks or is present at concentrations below the detection limits of the analytical methods employed. The tert-butyl groups are not typical substituents found in the natural structure of lignin, making the formation of this specific compound through pyrolysis unlikely without a specific precursor.

Table 2: Common Phenolic Compounds Identified in Liquid Smoke from Biomass Pyrolysis

| Compound | Chemical Subclass | Typical Biomass Source |

|---|---|---|

| Phenol | Phenol | Lignocellulosic Biomass |

| Guaiacol (2-Methoxyphenol) | Methoxy-phenol | Hardwoods and Softwoods |

| Syringol (2,6-Dimethoxyphenol) | Methoxy-phenol | Hardwoods |

| Cresol (methylphenol) | Alkylphenol | Lignocellulosic Biomass |

| Catechol (1,2-Dihydroxybenzene) | Dihydric Phenol | Lignocellulosic Biomass |

| 2,6-Dimethoxyphenol | Methoxy-phenol | Eucalyptus |

Note: This table lists commonly identified phenolic compounds and is not exhaustive.

Role in Natural Oxidation and Polymerization Processes (e.g., Humic Substances Formation)

Humic substances are complex, heterogeneous organic macromolecules that are major components of soil and aquatic organic matter. They are formed through a process called humification, which involves the decomposition and transformation of plant and microbial residues. A key pathway in humification is the oxidative polymerization of smaller organic molecules, particularly phenolic compounds released from the breakdown of lignin. nih.govmdpi.com

Phenolic compounds act as fundamental "building blocks" in the formation of humic substances. nih.gov The hydroxyl groups on the aromatic ring are susceptible to oxidation, often enzyme-catalyzed, leading to the formation of reactive radicals. These radicals can then couple with other molecules to form larger, more complex polymers. The presence of multiple hydroxyl groups, as in a pyrogallol (B1678534) structure, would enhance this reactivity.

While there is no direct research detailing the specific role of This compound in humification, its chemical structure allows for theoretical participation in such processes. As a substituted pyrogallol, it possesses the necessary phenolic hydroxyl groups to undergo oxidation and subsequent polymerization. The bulky tert-butyl groups would likely introduce significant steric hindrance, which could influence the rate and nature of its incorporation into the humic macromolecular structure. This steric hindrance might slow down polymerization reactions or lead to the formation of more porous or structurally distinct humic polymers compared to those formed from less substituted phenols. The polar carboxylic and phenolic hydroxyl functional groups are known to be crucial in the structure and reactivity of humic substances. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.